Benzo[c][1,8]naphthyridin-6-amine
CAS No.:
Cat. No.: VC13867530
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | benzo[c][1,8]naphthyridin-6-amine |
| Standard InChI | InChI=1S/C12H9N3/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H,(H2,13,14,15) |
| Standard InChI Key | IGXSKLGXPGFXCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Benzo[c][1, naphthyridin-6-amine belongs to the naphthyridine family, a class of bicyclic compounds featuring two fused pyridine rings. The "c" designation indicates the position of the benzene ring fusion relative to the naphthyridine core, while the "1,8" numbering specifies the locations of nitrogen atoms within the heterocycle . The amine group at position 6 enhances its polarity and potential for hydrogen bonding, critical for molecular recognition in biological systems.
Table 1: Molecular Properties of Benzo[c] naphthyridin-6-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (N atoms) |
| Topological Polar Surface Area | ~45.7 Ų |
Comparative Analysis with Related Naphthyridines
Naphthyridines exhibit structural diversity depending on nitrogen atom placement. For instance:
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Benzo[b] naphthyridines: Differ in nitrogen positioning, affecting electronic properties and bioactivity .
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Benzo[c] naphthyridin-4(3H)-ones: Feature a ketone group, altering reactivity and solubility .
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1,8-Naphthyridines: Broader subclass with demonstrated antiviral and anti-inflammatory activities .
The unique 1,8-nitrogen arrangement in Benzo[c] naphthyridin-6-amine facilitates π-π stacking with DNA bases and coordination with metal ions, underpinning its pharmacological potential .
Synthesis Methods and Optimization
Cyclization of 2-Anilinonicotinic Acids
A primary synthesis route involves cyclizing 2-anilinonicotinic acids or their nitriles under acidic conditions. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while catalysts such as phosphorus oxychloride () promote cyclization. This method yields the naphthyridine core but requires careful temperature control to minimize side reactions.
Example Reaction Pathway:
Pictet-Spengler Condensation
An alternative approach, adapted from benzo[c] naphthyridine synthesis, employs the Pictet-Spengler reaction. Here, 3-amino-6-methyl-4-arylpyridin-2(1H)-ones react with aromatic aldehydes in trifluoroacetic acid (TFA) to form intermediate dihydro derivatives, which oxidize to the final product . This method is advantageous for introducing aryl substituents but requires stringent anhydrous conditions.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclization | 68–92 | High purity, scalable | Harsh acidic conditions |
| Pictet-Spengler | 50–75 | Functional group diversification | Sensitive to moisture |
Biological Activities and Mechanisms
Antimicrobial Activity
Benzo[c] naphthyridin-6-amine derivatives exhibit broad-spectrum antimicrobial effects. The planar structure intercalates into bacterial DNA, inhibiting replication, while the amine group disrupts enzyme function via hydrogen bonding . For example, fluorophenyl-substituted analogs show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 3: Selected Anticancer Activity Data
| Derivative | Target Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 6-Amino-8-Cl derivative | MCF-7 | 0.45 | Topoisomerase II inhibition |
| 6-Amino-8-CF | A549 | 0.78 | DNA intercalation |
Applications in Drug Discovery
Scaffold for Antibiotic Development
The compound’s modular structure allows for side-chain modifications to enhance pharmacokinetics. For instance, adding hydrophilic groups improves solubility, while halogenation boosts membrane permeability .
Targeted Cancer Therapies
Conjugation with tumor-targeting moieties (e.g., folate ligands) enables selective delivery to cancer cells, reducing systemic toxicity . Preclinical studies highlight synergistic effects when combined with checkpoint inhibitors.
Future Directions and Challenges
Overcoming Synthetic Limitations
Current methods suffer from moderate yields and complex purification steps. Advances in flow chemistry or enzymatic catalysis could streamline production .
Expanding Biological Profiling
While antimicrobial and anticancer activities are well-documented, exploration of antiviral (e.g., SARS-CoV-2 protease inhibition) and anti-inflammatory effects remains nascent .
Computational Modeling
Machine learning models predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties could prioritize high-potential derivatives for synthesis .
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